molecular formula C11H11N B034790 8-Ethylisoquinoline CAS No. 102878-60-4

8-Ethylisoquinoline

Cat. No. B034790
M. Wt: 157.21 g/mol
InChI Key: CWTHRAKQUJXIFX-UHFFFAOYSA-N
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Description

8-Ethylisoquinoline is a chemical compound that is a derivative of isoquinoline . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Traditional methods of synthesis involve the use of phthalimide as the raw material and proceed via rearrangement under strong alkaline conditions leading to isoquinoline derivatives . Therefore, new efficient processes for isoquinoline and its derivatives characterized by easier operation, milder conditions and higher yields have been developed .


Molecular Structure Analysis

Isoquinoline alkaloids, which are found in the plant kingdom, are potential antioxidants . A quantum calculated procedure utilizing the density functional theory (DFT)-B3LYP method coupled with basis set 6–311++G (d,p) was used to investigate free-radical quenching activity of alkaloidal quinoline .


Chemical Reactions Analysis

Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . The solvent-assisted co-grinding method is used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) to determine spectroscopic and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of nanomaterials change compared to their larger-dimension counterparts . For instance, having fewer direct neighbor atoms for the atoms situated at the surface results in lowering the binding energy per atom for nanomaterials .

Scientific Research Applications

  • Medicinal Applications:

    • 8HQ derivatives have potential in treating neurodegenerative diseases, cancer, and other conditions through metal ion chelation and diverse bioactivities (Prachayasittikul et al., 2013).
    • Novel 8-hydroxyquinoline derivatives exhibit potential as potent drug candidates against various diseases including cancer, HIV, and neurodegenerative disorders (Gupta et al., 2021).
    • A specific 8-hydroxyquinoline derivative demonstrated anti-anxiety and anti-depressant effects (Lakhrissi et al., 2020).
  • Chemical and Material Science:

    • 8HQ-based drugs enhance the peroxidase-like activity of Co2+, aiding in colorimetric detection and drug resistance management (Xu et al., 2021).
    • The compound's revival in synthetic coordination chemistry led to new supramolecular sensors, emitting devices, and self-assembled aggregates (Albrecht et al., 2008).
    • 8HQ and its derivatives are potential candidates for OLEDs, chemosensors, medicinal drugs, and insecticidal agents (Al-Busafi et al., 2014).
  • Antibacterial and Antimicrobial Applications:

    • Novel 8-hydroxyquinoline derivatives demonstrated superior antibacterial activity compared to Penicillin G, suggesting their potential as alternative antimicrobial agents (Rbaa et al., 2019).
  • Applications in Nuclear Medicine:

    • 8HQ has been utilized in nuclear medicine, with advancements indicating its potential for developing bifunctional chelators for imaging and therapy (Southcott & Orvig, 2021).
  • Other Applications:

Future Directions

While specific future directions for 8-Ethylisoquinoline are not available in the current literature , isoquinoline derivatives have been found to have a wide range of pharmacological activities . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

8-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-4-3-5-10-6-7-12-8-11(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTHRAKQUJXIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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